(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-enoic acid

Chiral Peptide Synthesis Stapled Peptide Conformation Enantiopurity

The compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-enoic acid (CAS 288617-72-1), commonly referred to as Fmoc-α-Me-Gly(Butenyl)-OH or Fmoc-S4Ala, is an Fmoc-protected, non-proteinogenic α,α-disubstituted amino acid. It features a quaternary α-carbon bearing a methyl group and a 3-butenyl side chain, making it a dual-functionality building block for solid-phase peptide synthesis (SPPS).

Molecular Formula C22H23NO4
Molecular Weight 365.4
CAS No. 288617-72-1
Cat. No. B3021396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-enoic acid
CAS288617-72-1
Molecular FormulaC22H23NO4
Molecular Weight365.4
Structural Identifiers
SMILESCC(CCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H23NO4/c1-3-4-13-22(2,20(24)25)23-21(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h3,5-12,19H,1,4,13-14H2,2H3,(H,23,26)(H,24,25)/t22-/m0/s1
InChIKeyZZWOKVRONYEEBJ-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-S4Ala (CAS 288617-72-1) Procurement Guide: Differentiating the Butenyl α-Methyl Amino Acid


The compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-enoic acid (CAS 288617-72-1), commonly referred to as Fmoc-α-Me-Gly(Butenyl)-OH or Fmoc-S4Ala, is an Fmoc-protected, non-proteinogenic α,α-disubstituted amino acid [1]. It features a quaternary α-carbon bearing a methyl group and a 3-butenyl side chain, making it a dual-functionality building block for solid-phase peptide synthesis (SPPS). This compound integrates both a steric constraint for conformational control and an olefinic handle for post-synthetic modifications such as ring-closing metathesis (RCM) in stapled peptide design [2].

Why Fmoc-S4Ala (288617-72-1) Cannot Be Replaced by Most In-Class Fmoc-Amino Acids


Generic substitution with standard Fmoc-amino acids or even other Fmoc-α-methyl-alkenyl analogs often results in suboptimal peptide performance. The specific combination of a chiral (S)-configuration, an α-methyl conformational lock, and a precise C5‑olefin side chain length is engineered for particular macrocycle geometries. Using the C4‑allyl analog (Fmoc-S3Ala, CAS 288617-71-0) or the unmethylated Fmoc-L-allylglycine (CAS 146549-21-5) alters the hydrocarbon staple length, flexibility, and helicity of the resulting peptide, which can drastically impact biological activity and proteolytic stability as demonstrated in systematic side-chain engineering studies [1][2].

Quantitative Differentiation Guide for Fmoc-S4Ala (CAS 288617-72-1)


Enantiomeric Purity Comparison: Fmoc-S4Ala vs. Fmoc-R4Ala (the (R)-Enantiomer)

The (S)-enantiomer (CAS 288617-72-1) is specifically selected to induce right-handed helicity in stapled peptides, a structural prerequisite for target binding. The (R)-enantiomer (CAS 1311933-82-0) drives left-handed helical conformations, which are typically inactive against biological targets requiring a native right-handed α-helical interface. Vendor data shows the target (S)-form is available at ≥98% purity with specific optical rotation [α]D = -21.0±1.0° (c=1, H₂O), a significantly more negative rotation than the allyl analog Fmoc-S3Ala, which reports [α]D = -11.0±2.0° (c=1, DMF) [1].

Chiral Peptide Synthesis Stapled Peptide Conformation Enantiopurity

Staple Length Optimization: C5-Butenyl Fmoc-S4Ala vs. C4-Alkenyl Fmoc-S3Ala for i,i+4 Linking

Stapled peptides require precise spacer lengths to match the i,i+4 or i,i+7 spacing of an α-helix. The C5-butenyl side chain of Fmoc-S4Ala provides a 1-carbon-longer hydrocarbon bridge compared to the C4-allyl Fmoc-S3Ala. According to the 'STABLE MODULATORS OF GAMMA-C-CYTOKINE ACTIVITY' patent, for an i,i+4 staple, using S4Ala at position i and S4Ala at i+4 produces the linker represented by Formula 3, while an S3Ala//S5Ala pair would generate a different macrocycle (Formula 8). This systematic engineering confirms that the C5 unit is essential for achieving the 20-atom ring size required for optimal γc-cytokine inhibition [1].

Stapled Peptide Design Macrocycle Ring Size Ring-Closing Metathesis

Conformational Restriction: α-Methyl Fmoc-S4Ala vs. Non-Methylated Fmoc-L-Homoallylglycine

The α-methyl group on Fmoc-S4Ala restricts the backbone φ/ψ dihedral angles, strongly favoring 310-helical conformations. Crystallographic and spectroscopic analysis of the closely related L-Mag (α-methyl-allylglycine) homooligomers demonstrated that the α-methyl constraint induces a right-handed 310-helix at the pentamer level, whereas non-methylated L-allylglycine homooligomers do not adopt stable secondary structures under identical conditions. The butenyl analog is expected to exhibit analogous high helical propensity, with FT-IR and 1H‑NMR confirming a dominant β-turn/310-helical conformation [1].

Peptide Conformation α-Methyl Amino Acids Helical Propensity

Vendor-Assured Purity and Analytical Traceability vs. Non-Validated Small-Lot Alternatives

Procurement from validated chemical suppliers ensures a product purity of ≥98% (HPLC) for Fmoc-S4Ala, a critical parameter for SPPS coupling efficiency. In contrast, generic vendors may supply product with purity as low as 95%, increasing the risk of deletion peptides or truncated sequences. The target compound's purity is accompanied by a documented MDL number (MFCD17215629) and complete analytical certification (NMR, HPLC), enabling rigorous batch-to-batch reproducibility .

Peptide Synthesis Quality Control Fmoc Amino Acid Purity HPLC Validation

Optimal Use-Cases for Fmoc-S4Ala (CAS 288617-72-1) in Peptide Therapeutics & Research


Stabilized Peptide Inhibitors of γc-Cytokine Signaling

Fmoc-S4Ala is specifically patented for constructing stapled peptide antagonists of γc-cytokines. Its C5-butenyl side chain is positioned exactly for i,i+4 hydrocarbon stapling to mimic a cognate D-helix interface, as described in US Patent 20210324029 [1]. This application is only achievable with the (S)-butenylalanine building block; the shorter-chain analogs or unmethylated variants fail to provide the necessary binding affinity and proteolytic resistance.

Synthesis of Dual-Functionalized Peptide Conjugates

The terminal olefin of the butenyl side chain enables post-synthetic modifications via thiol-ene click chemistry or cross-metathesis without side-chain protection. This allows researchers to conjugate fluorophores, PEG chains, or cytotoxic payloads directly onto the folded peptide scaffold, a capability absent in saturated α-methyl amino acids like Fmoc-Aib or Fmoc-α-methyl-leucine.

De Novo Design of Right-Handed α/310-Helical Peptide Scaffolds

The α,α-disubstituted nature of Fmoc-S4Ala, proven in analogous L-Mag systems to induce stable 310-helices, is critical for designing rigid structural probes to study protein–protein interactions [1]. Procurement of the high-purity (S)-enantiomer ensures reproducible right-handed helical folding, which is essential for NMR or crystallographic structural biology studies.

Quote Request

Request a Quote for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.